molecular formula C13H12O B3031810 2'-Methyl[1,1'-biphenyl]-3-ol CAS No. 71965-05-4

2'-Methyl[1,1'-biphenyl]-3-ol

Cat. No. B3031810
CAS RN: 71965-05-4
M. Wt: 184.23 g/mol
InChI Key: MCSAAIIHOSTYBC-UHFFFAOYSA-N
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Description

2'-Methyl[1,1'-biphenyl]-3-ol is a biphenyl derivative, a class of compounds known for their two phenyl rings connected by a single bond. The methyl group at the 2' position and a hydroxyl group at the 3 position on one of the phenyl rings distinguish this compound. Biphenyl compounds have a wide range of applications, including coordination chemistry, bioinorganic chemistry, materials science, and medicine due to their structural properties and ability to interact with various biological targets .

Synthesis Analysis

The synthesis of biphenyl derivatives can be complex, involving multiple steps and reagents. For instance, a novel synthesis of 2,2'-biphenols, which are structurally related to this compound, has been developed using Pd(ii)-catalyzed, (t)BuOOH-oxidized, and hydroxyl-directed C(sp(2))-H hydroxylation of [1,1'-biphenyl]-2-ols . Another approach for synthesizing biphenyl derivatives involves the regioselective arylation of biphenyl-2-ols with aryl halides under palladium catalysis . Additionally, a facile synthesis method has been reported for 3-(chloromethyl)-2-methyl-1,1'-biphenyl, which is a key intermediate for certain insecticides, highlighting the importance of efficient synthesis routes for environmental and safety reasons .

Molecular Structure Analysis

The molecular structure of biphenyl derivatives can be characterized using various spectroscopic techniques. For example, the structural and conformational properties of certain thiourea derivatives of biphenyl were determined using X-ray single crystal diffraction, FT-IR, Raman, multinuclear NMR, mass spectrometry, and elemental analyses . These techniques can provide detailed information about the arrangement of atoms, functional groups, and intermolecular interactions within the molecule.

Chemical Reactions Analysis

Biphenyl derivatives can participate in a variety of chemical reactions. The regioselective arylation of biphenyl-2-ols with aryl halides is an example of a reaction that can produce various biphenyl derivatives . Additionally, the synthesis of biphenyl-2,2'-dicarboxylic acid-2-methyl ester involves the reaction of biphenyl-2,2'-dicarboxylic acid with metal salts in a mixed solvent, demonstrating the potential for biphenyl compounds to form complexes with metal atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives, such as this compound, are influenced by their molecular structure. The presence of functional groups like the hydroxyl and methyl groups can affect properties like solubility, boiling point, and reactivity. For instance, the strong intermolecular hydrogen bonds observed in the crystal structure of biphenyl-2,2'-dicarboxylic acid-2-methyl ester lead to the formation of a centrosymmetric dimer, which can have implications for its reactivity and potential applications . The oxygen atoms of the carboxylic groups in this compound have strong coordination abilities, which may allow it to aggregate with transition metal atoms or lanthanides to form new complexes .

Scientific Research Applications

Catalysis and Synthesis

2'-Methyl[1,1'-biphenyl]-3-ol and its derivatives are involved in various catalytic and synthetic processes. For instance, they undergo regioselective arylation reactions with aryl halides under palladium catalysis, facilitating the production of complex organic molecules such as 1,1′ : 2′,1″-terphenyl-2-ol and 2′,6′-diphenylbiphenyl-2-ol (Satoh et al., 1998). This process is crucial in synthesizing various pharmaceuticals and other complex organic compounds.

Medicinal Chemistry

In medicinal chemistry, biphenyl-2-ols, including this compound derivatives, have been explored for their potential in drug development. For instance, compounds derived from this chemical have shown significant antimalarial activity, demonstrating their potential as therapeutic agents against malaria (Werbel et al., 1986). The structure-activity relationships of these compounds offer insights into designing more effective antimalarial drugs.

Antibacterial Properties

Some derivatives of this compound exhibit antibacterial activity. Research on compounds isolated from Rhynchosia suaveolens, such as 4-(3-methyl-but-2-enyl)-5-methoxy-[1,1′-biphenyl]-3-ol, has demonstrated their potential as antibacterial agents (Khan & Shoeb, 1984).

Environmental and Safety Applications

Modified biphenyls, like 3-(chloromethyl)-2-methyl-1,1′-biphenyl, are key intermediates in the synthesis of environmentally significant compounds like bifenthrin, an insecticide. Researchers have developed safer and more environmentally friendly synthesis methods for such intermediates (Zhang et al., 2019).

Material Science

In material science, compounds based on this compound derivatives have been used in developing organic light-emitting diodes (OLEDs). These derivatives are valuable in fabricating devices that emit bright and efficient light, essential for display and lighting technologies (T. and et al., 2001).

properties

IUPAC Name

3-(2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSAAIIHOSTYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222251
Record name 2'-Methyl(1,1'-biphenyl)-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71965-05-4
Record name 2′-Methyl[1,1′-biphenyl]-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71965-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Methyl(1,1'-biphenyl)-3-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071965054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Methyl(1,1'-biphenyl)-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-methyl[1,1'-biphenyl]-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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